molecular formula C17H18N2O6 B15253282 2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoic acid

2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoic acid

Cat. No.: B15253282
M. Wt: 346.3 g/mol
InChI Key: SUAVOJWXKCLFTN-UHFFFAOYSA-N
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Description

2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzyloxycarbonyl group, an amino group, a hydroxy group, and a methoxypyridinyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoic acid typically involves multiple steps, including the protection of functional groups, formation of carbon-carbon bonds, and deprotection

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The benzyloxycarbonyl group can be reduced to yield the free amino group.

    Substitution: The methoxypyridinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the benzyloxycarbonyl group yields the free amine.

Scientific Research Applications

2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can protect the amino group during chemical reactions, while the hydroxy and methoxypyridinyl groups can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-{[(Benzyloxy)carbonyl]amino}-3-methylpentanoic acid: This compound has a similar structure but with a methyl group instead of a hydroxy and methoxypyridinyl group.

    2-(((Benzyloxy)carbonyl)amino)propanoic acid: This compound is a derivative of alanine with a benzyloxycarbonyl-protected amino group.

Uniqueness

2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoic acid is unique due to the presence of the hydroxy and methoxypyridinyl groups, which provide additional sites for chemical reactions and interactions with biological molecules. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H18N2O6

Molecular Weight

346.3 g/mol

IUPAC Name

3-hydroxy-3-(6-methoxypyridin-2-yl)-2-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C17H18N2O6/c1-24-13-9-5-8-12(18-13)15(20)14(16(21)22)19-17(23)25-10-11-6-3-2-4-7-11/h2-9,14-15,20H,10H2,1H3,(H,19,23)(H,21,22)

InChI Key

SUAVOJWXKCLFTN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=N1)C(C(C(=O)O)NC(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

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